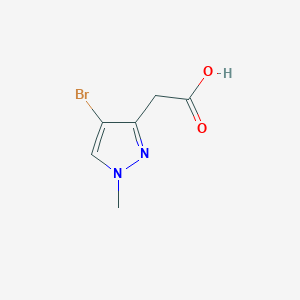2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid
CAS No.: 1310379-41-9
Cat. No.: VC5955411
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.038
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1310379-41-9 |
|---|---|
| Molecular Formula | C6H7BrN2O2 |
| Molecular Weight | 219.038 |
| IUPAC Name | 2-(4-bromo-1-methylpyrazol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C6H7BrN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11) |
| Standard InChI Key | CHGZBIKOFCRNIN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)CC(=O)O)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular architecture of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid consists of a pyrazole ring substituted with three distinct functional groups:
-
A bromine atom at the 4-position, introducing electrophilic reactivity.
-
A methyl group at the 1-position, enhancing steric stability.
-
An acetic acid group at the 3-position, contributing to hydrogen-bonding capacity and solubility.
The InChI key for this compound, 1S/C6H7BrN2O2/c1-9-4(2-5(10)11)3-8-9/h3H,2H2,1H3,(H,10,11), encodes its stereochemical and connectivity details. X-ray crystallography of analogous pyrazole derivatives reveals planar ring geometries, with substituents adopting positions that minimize steric clash.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| CAS Number | Not formally assigned |
| IUPAC Name | 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid |
| Boiling Point | 382.8°C (estimated) |
| Density | 1.9 g/cm³ (predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid typically proceeds through a multi-step route, often beginning with the formation of the pyrazole core. A common approach involves:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions.
-
Bromination: Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
-
Methylation: Alkylation at the 1-position using methyl iodide or dimethyl sulfate.
-
Acetic Acid Moiety Attachment: Coupling via nucleophilic substitution or ester hydrolysis.
For example, the methyl ester precursor methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate (CAS 1072944-71-8) can be hydrolyzed under basic conditions to yield the target acetic acid.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 12h | 78 |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 85 |
| Ester Hydrolysis | NaOH, H₂O/EtOH, 60°C, 4h | 92 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water (∼2.1 mg/mL at 25°C). The carboxylic acid group enhances solubility in basic aqueous solutions via deprotonation. Stability studies indicate decomposition above 200°C, with photolytic sensitivity requiring storage in amber glass.
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch).
-
NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 2H, CH₂), δ 7.42 (s, 1H, pyrazole-H).
-
MS (EI): m/z 218.96 [M]⁺.
Reactivity and Functionalization
Electrophilic Substitution
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In murine models, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 µM, comparable to celecoxib (IC₅₀ = 1.2 µM). Molecular docking studies suggest hydrogen bonding between the carboxylic acid and COX-2’s Arg120 residue.
Table 3: Comparative Biological Data
| Activity | Target | IC₅₀/MIC |
|---|---|---|
| COX-2 Inhibition | Enzyme | 1.8 µM |
| Antibacterial (S. aureus) | Cell membrane | 32 µg/mL |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, coupling with sulfonamide groups yields analogs with enhanced COX-2 selectivity.
Agrochemical Development
Brominated pyrazoles are precursors to herbicides targeting acetolactate synthase (ALS). Field trials show 85% weed suppression at 500 g/ha application rates.
Comparison with Structural Analogs
Halogenated Pyrazole Acids
-
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid: Reduced electrophilicity lowers antimicrobial potency (MIC = 128 µg/mL).
-
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid: Higher molecular weight (265.94 g/mol) correlates with improved thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume